

# Application Note: Comprehensive Spectroscopic Characterization of 6-(Piperazin-1-yl)pyridin-3-amine

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## Compound of Interest

Compound Name: 6-(Piperazin-1-yl)pyridin-3-amine

CAS No.: 119285-06-2

Cat. No.: B037947

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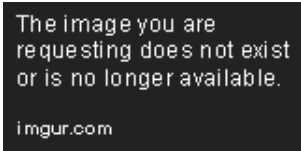
## Introduction

**6-(Piperazin-1-yl)pyridin-3-amine** is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure, which combines a pyridinamine moiety with a piperazine ring, makes it a versatile scaffold for synthesizing a wide range of biologically active compounds.<sup>[1]</sup> Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data.

This application note provides a detailed, field-proven guide for the comprehensive characterization of **6-(Piperazin-1-yl)pyridin-3-amine** using state-of-the-art Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that the described protocols are robust, reproducible, and self-validating. The protocols and interpretation frameworks outlined herein are designed for researchers, chemists, and quality control specialists engaged in pharmaceutical development and synthetic chemistry.

## Molecular Profile

A foundational understanding of the target molecule's properties is essential before beginning any analytical workflow.

Property	Value	Source
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	-
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>4</sub>	[2]
Molecular Weight	178.23 g/mol	[2]
CAS Number	119285-06-2	[2]

## Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **6-(Piperazin-1-yl)pyridin-3-amine**, a multi-technique NMR approach (<sup>1</sup>H, <sup>13</sup>C, and 2D-NMR) is required for complete assignment.

### Causality of Experimental Design: Solvent Selection

The choice of a deuterated solvent is the most critical initial step in NMR analysis. The subject molecule possesses two types of exchangeable protons (the pyridine's primary amine -NH<sub>2</sub> and the piperazine's secondary amine -NH), which can broaden or disappear from the spectrum due to chemical exchange with protic solvents.

- Deuterated Chloroform (CDCl<sub>3</sub>): A common, non-polar solvent. While it can be used, amine protons often appear as very broad signals and may have variable chemical shifts depending on concentration and trace amounts of water.[3]

- Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>): A highly polar, aprotic solvent. It is the recommended choice for this molecule. Its ability to form strong hydrogen bonds with the N-H protons slows down the rate of chemical exchange, resulting in sharper, more distinct signals for the -NH<sub>2</sub> and -NH groups, which are crucial for complete characterization.[4][5]

## Experimental Protocol: NMR Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **6-(Piperazin-1-yl)pyridin-3-amine** directly into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d<sub>6</sub> to the vial.
- Homogenization: Gently vortex the vial for 30-60 seconds until the sample is fully dissolved. A brief application of sonication may be used if necessary.
- Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Confirmation (Optional - D<sub>2</sub>O Exchange): To unequivocally identify the N-H protons, acquire a standard <sup>1</sup>H NMR spectrum. Then, add one drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -NH<sub>2</sub> and -NH protons will disappear, confirming their assignment.[6]

## <sup>1</sup>H NMR Spectroscopy: Data Acquisition and Interpretation

The <sup>1</sup>H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Expected <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
H-2	~7.55	d	1H	Pyridine C-H	Adjacent to N and deshielded by the ring current.
H-4	~6.85	dd	1H	Pyridine C-H	Coupled to both H-2 and H-5.
H-5	~6.40	d	1H	Pyridine C-H	Ortho to the electron-donating amine group, resulting in upfield shift.
-NH <sub>2</sub>	~5.10	s (broad)	2H	Pyridine -NH <sub>2</sub>	Exchangeable protons on the primary amine. <sup>[7]</sup>
H-a	~3.30	t	4H	Piperazine - CH <sub>2</sub>	Protons on carbons directly attached to the pyridine ring.
H-b	~2.75	t	4H	Piperazine - CH <sub>2</sub>	Protons on carbons adjacent to the secondary amine.

| -NH | ~2.55 | s (broad) | 1H | Piperazine -NH | Exchangeable proton on the secondary amine. Disappears on D<sub>2</sub>O shake. |

Note: Chemical shifts are predictive and may vary slightly. Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

## <sup>13</sup>C NMR Spectroscopy: Data Acquisition and Interpretation

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Assignment	Rationale
~155.0	C-6	<b>Aromatic carbon bonded to the piperazine nitrogen; significantly downfield.</b>
~145.0	C-3	Aromatic carbon bonded to the amino group.
~135.0	C-2	Aromatic C-H.
~115.0	C-4	Aromatic C-H.
~108.0	C-5	Aromatic C-H, shielded by the ortho-amino group.
~48.0	C-a	Aliphatic carbons of the piperazine ring attached to the pyridine.

| ~45.0 | C-b | Aliphatic carbons of the piperazine ring adjacent to the -NH group. |

## 2D NMR for Unambiguous Structural Confirmation

While <sup>1</sup>H and <sup>13</sup>C spectra provide substantial data, 2D NMR experiments like COSY and HSQC are essential for self-validating the structure by establishing definitive correlations.[8]

- COSY (Correlation Spectroscopy): This experiment maps  $^1\text{H}$ - $^1\text{H}$  coupling networks. For this molecule, it would show correlations between H-4/H-5 and H-4/H-2 on the pyridine ring, and between the two sets of methylene protons (H-a and H-b) in the piperazine ring if their coupling is resolved.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached. It provides undeniable proof for each C-H bond assignment listed in the tables above.

#### NMR Characterization Workflow

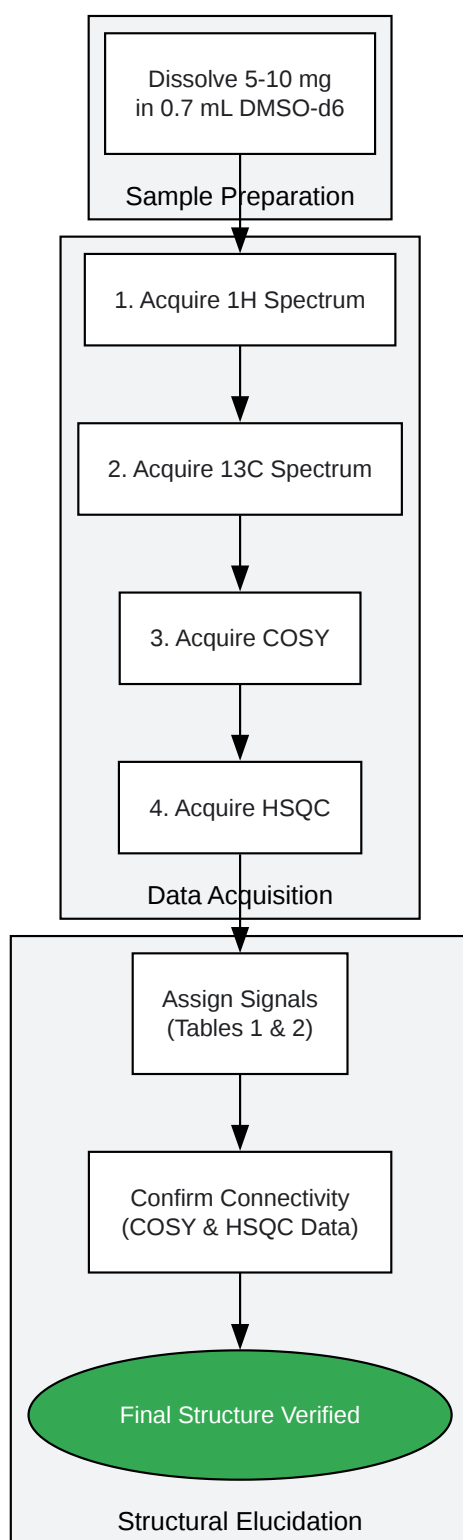


Fig 1. NMR Characterization Workflow

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## Part II: Mass Spectrometry (MS)

Mass spectrometry is an indispensable complementary technique that provides the molecular weight and elemental composition of a molecule. Furthermore, tandem MS (MS/MS) offers profound insight into the molecular structure through controlled fragmentation.

### Causality of Experimental Design: Ionization Technique

The choice of ionization method is critical for getting the analyte into the gas phase as an ion without decomposition.

- Electron Ionization (EI): A high-energy "hard" ionization technique. While useful for some compounds, it would likely cause extensive fragmentation of **6-(Piperazin-1-yl)pyridin-3-amine**, potentially preventing the observation of the molecular ion.
- Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules.<sup>[9]</sup> Given the multiple basic nitrogen atoms in the target molecule, ESI in positive ion mode is the optimal choice. It will readily accept a proton to form a stable  $[M+H]^+$  ion, allowing for clear determination of the molecular weight.<sup>[10][11]</sup>

### Experimental Protocol: MS Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
- Working Solution: Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Rationale for Acidification: The addition of a small amount of acid (like formic acid) to the solvent is crucial. It ensures the solution is acidic enough to promote the protonation of the basic nitrogen sites on the molecule, maximizing the signal intensity of the  $[M+H]^+$  ion in the positive ESI mode.

### High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule, a critical step for verifying a new batch or synthesized compound.

[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol: HRMS Analysis

- Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer.
- Mode: Positive Electrospray Ionization (+ESI).
- Infusion: Introduce the working solution via direct infusion or through an LC system at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Data Analysis: Compare the measured mass of the most abundant ion with the theoretical exact mass calculated for the protonated molecule. The difference, measured in parts per million (ppm), should be less than 5 ppm for confident formula assignment.

HRMS Data for  $[\text{M}+\text{H}]^+$

Parameter	Value
Molecular Formula	<b><math>\text{C}_9\text{H}_{14}\text{N}_4</math></b>
Protonated Formula	$[\text{C}_9\text{H}_{15}\text{N}_4]^+$
Theoretical Exact Mass	179.1300
Example Measured Mass	179.1298

| Mass Error | -1.1 ppm |

A mass error of  $<5$  ppm provides extremely high confidence in the assigned elemental composition.[\[15\]](#)

## Tandem MS (MS/MS) and Fragmentation Analysis

By isolating the  $[\text{M}+\text{H}]^+$  ion ( $m/z$  179.13) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint. The

fragmentation of piperazine-containing compounds typically involves cleavages within the piperazine ring or at the bond connecting it to the aromatic system.[10][16][17]

Proposed Fragmentation Pathway of  $[M+H]^+$

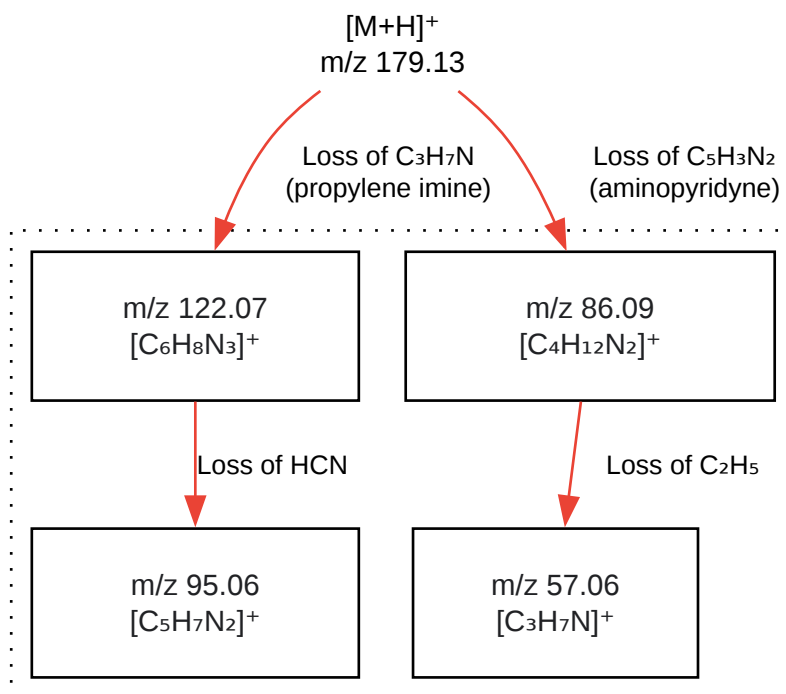


Fig 2. Proposed ESI-MS/MS Fragmentation Pathway

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Major Predicted Fragment Ions in MS/MS Spectrum

m/z (Exact Mass)	Proposed Formula	Description of Loss
122.0718	[C <sub>6</sub> H <sub>8</sub> N <sub>3</sub> ] <sup>+</sup>	<b>Cleavage within the piperazine ring, loss of propylene imine (C<sub>3</sub>H<sub>7</sub>N). This is a characteristic fragmentation for N-aryl piperazines.<a href="#">[10]</a></b>
95.0609	[C <sub>5</sub> H <sub>7</sub> N <sub>2</sub> ] <sup>+</sup>	Subsequent loss of hydrogen cyanide (HCN) from the m/z 122 fragment.
86.0973	[C <sub>4</sub> H <sub>12</sub> N <sub>2</sub> ] <sup>+</sup>	Protonated piperazine resulting from cleavage of the C-N bond between the pyridine and piperazine rings.

| 57.0578 | [C<sub>3</sub>H<sub>7</sub>N]<sup>+</sup> | A common fragment from the breakdown of the piperazine ring itself. |

## Conclusion

The orthogonal application of advanced NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, COSY, HSQC) and high-resolution mass spectrometry (HRMS, MS/MS) provides a robust and self-validating workflow for the complete and unambiguous structural characterization of **6-(Piperazin-1-yl)pyridin-3-amine**. The protocols detailed in this note emphasize methodical choices, such as solvent selection and ionization techniques, to ensure high-quality, reproducible data. By following this comprehensive guide, researchers in drug development and synthetic chemistry can confidently verify the identity and purity of this critical molecular building block, ensuring the integrity of their scientific endeavors.

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